molecular formula C12H7Cl2N3O3 B3822237 3-[(2,5-Dichlorophenyl)carbamoyl]pyrazine-2-carboxylic acid

3-[(2,5-Dichlorophenyl)carbamoyl]pyrazine-2-carboxylic acid

Cat. No.: B3822237
M. Wt: 312.10 g/mol
InChI Key: YXKPKRJRGYGZOQ-UHFFFAOYSA-N
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Description

3-[(2,5-Dichlorophenyl)carbamoyl]pyrazine-2-carboxylic acid is a heterocyclic compound featuring a pyrazine core substituted with a 2,5-dichlorophenylcarbamoyl group and a carboxylic acid moiety. Its molecular formula is C₁₂H₇Cl₂N₃O₃, with a molecular weight of 320.11 g/mol. The compound’s structure combines aromatic, carboxamide, and carboxylic acid functionalities, making it a candidate for diverse applications in medicinal chemistry, particularly in antimicrobial and antiviral research .

Properties

IUPAC Name

3-[(2,5-dichlorophenyl)carbamoyl]pyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3O3/c13-6-1-2-7(14)8(5-6)17-11(18)9-10(12(19)20)16-4-3-15-9/h1-5H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKPKRJRGYGZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)C2=NC=CN=C2C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-Dichlorophenyl)carbamoyl]pyrazine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 2,5-dichlorophenyl group enables electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (NAS) . The chlorine atoms at the ortho and para positions activate the ring for substitution under specific conditions:

Reaction TypeReagents/ConditionsProductReference
Hydrolysis NaOH (aq.), 100–120°C, 4–6 h3-[(2-Hydroxy-5-chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid
Amination NH₃ (excess), Cu catalyst, 150°C, 12 h3-[(2-Amino-5-chlorophenyl)carbamoyl]pyrazine-2-carboxylic acid

Key Findings :

  • Chlorine substituents enhance reactivity for NAS due to electron-withdrawing effects.

  • Hydrolysis yields hydroxyl derivatives, while amination introduces primary amines .

Carboxylic Acid Functionalization

The pyrazine-2-carboxylic acid moiety undergoes typical acid-derived reactions:

Reaction TypeReagents/ConditionsProductReference
Esterification Propanol, H₂SO₄ (cat.), reflux, 24 hPropyl 3-[(2,5-dichlorophenyl)carbamoyl]pyrazine-2-carboxylate
Amide Formation EDCl, HOBt, DMF, RT, 12 hN-Alkyl/aryl derivatives via coupling
Decarboxylation H₂SO₄ (conc.), 130°C, 2 h3-[(2,5-Dichlorophenyl)carbamoyl]pyrazine

Key Findings :

  • Esterification with propanol proceeds efficiently (>80% yield) .

  • Decarboxylation under strong acid yields the pyrazine analog .

Pyrazine Ring Modifications

The pyrazine ring participates in redox and heterocyclic reactions:

Reaction TypeReagents/ConditionsProductReference
Oxidation KMnO₄ (aq.), 80°C, 3 hPyrazine-2,3-dicarboxylic acid derivative
Reduction H₂, Pd/C, MeOH, RT, 6 hPartially saturated pyrazine (e.g., 1,4-dihydropyrazine)

Key Findings :

  • Oxidation with KMnO₄ cleaves the ring or introduces additional carboxyl groups .

  • Catalytic hydrogenation selectively reduces the pyrazine ring .

Carbamoyl Group Reactivity

The carbamoyl linker (-NH-C(O)-) is susceptible to hydrolysis and rearrangement:

Reaction TypeReagents/ConditionsProductReference
Acidic Hydrolysis HCl (6 M), reflux, 8 hPyrazine-2-carboxylic acid + 2,5-dichloroaniline
Alkaline Cleavage NaOH (10%), 100°C, 4 hPyrazine-2-carboxylate + 2,5-dichlorophenylamine

Key Findings :

  • Acidic hydrolysis regenerates the parent carboxylic acid and aniline derivative .

  • Stability in DMSO (>1 month at 7°C) confirms robustness in organic solvents .

Table 2: Comparative Reactivity of Substituents

Functional GroupReactivity Toward NASSusceptibility to Oxidation
2,5-DichlorophenylHighLow
Pyrazine-2-carboxylic acidModerateHigh

Research Insights

  • Lipophilicity and Bioactivity : Ester derivatives (e.g., propyl esters) exhibit enhanced antimycobacterial activity due to increased membrane permeability .

  • Synthetic Flexibility : The carbamoyl group allows modular synthesis of analogs via coupling with diverse amines .

  • Stability : The compound remains stable in organic solvents but degrades under prolonged acidic or alkaline conditions .

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through various methods involving the reaction of pyrazine-2,3-dicarboxylic anhydride with substituted anilines. The general synthetic pathway includes:

  • Formation of the anhydride : Pyrazine-2,3-dicarboxylic acid is converted to its anhydride using acetic anhydride.
  • Substitution reaction : The anhydride is reacted with 2,5-dichloroaniline to introduce the carbamoyl group.
  • Purification : The resulting product is purified through recrystallization or chromatography.

The molecular formula of this compound is C12H7Cl2N3O3C_{12}H_{7}Cl_{2}N_{3}O_{3}, with a molecular weight of approximately 312.11 g/mol .

Antimycobacterial Activity

Research indicates that derivatives of pyrazine-2-carboxylic acids exhibit significant antimycobacterial properties. For instance, studies have shown that compounds similar to 3-[(2,5-Dichlorophenyl)carbamoyl]pyrazine-2-carboxylic acid demonstrate activity against Mycobacterium tuberculosis.

  • Minimum Inhibitory Concentration (MIC) : The compound has shown promising results with MIC values comparable to established antitubercular drugs like pyrazinamide (PZA). For example, one derivative exhibited an MIC of 1.56 µg/mL against M. tuberculosis H37Rv .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its derivatives:

  • Study on Lipophilicity : Researchers synthesized various lipophilic derivatives of pyrazinoic acid and assessed their biological activities. The introduction of lipophilic groups improved the penetration through the lipid-rich mycobacterial membrane .
  • Molecular Docking Studies : Computational studies have been conducted to evaluate the binding interactions between these compounds and target enzymes involved in mycobacterial metabolism. This approach helps identify promising candidates for further development .

Comparative Data Table

Below is a summary table comparing the antimycobacterial activity of selected compounds related to this compound:

Compound NameMIC (µg/mL)Notes
This compound1.56High activity against M. tuberculosis
Pyrazinamide (PZA)12.5–25Established first-line treatment
Pyrazinoic Acid (POA)6.25–12.5Active form of PZA
Other derivatives (e.g., 4-Nitrophenyl variant)VariesActivity comparable to PZA

Mechanism of Action

The mechanism of action of 3-[(2,5-Dichlorophenyl)carbamoyl]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s uniqueness arises from the 2,5-dichlorophenyl substituent and pyrazine core. Below is a comparison with key analogues:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3-[(4-Methylphenyl)carbamoyl]pyrazine-2-carboxylic acid Pyrazine 4-Methylphenyl, carboxylic acid C₁₃H₁₃N₃O₃ 263.3 Simpler phenyl group; potential antimycobacterial activity.
3-(5-Chloropyridine-2-carbamoyl)-2-pyrazinecarboxylic Acid Pyrazine + pyridine 5-Chloropyridine, carboxylic acid C₁₁H₇ClN₄O₃ 278.65 Chloropyridine enhances binding specificity; used as a drug impurity reference.
3-(2,5-Dichlorophenyl)picolinic acid Pyridine (picolinic) 2,5-Dichlorophenyl, carboxylic acid C₁₂H₇Cl₂NO₂ 276.10 Antiviral activity via zinc finger protein interactions.
3-(Trifluoromethyl)pyrazine-2-carboxylic acid Pyrazine Trifluoromethyl, carboxylic acid C₆H₃F₃N₂O₂ 192.10 Increased lipophilicity; broader reactivity in electrophilic substitutions.

Key Structural Insights :

  • Chlorine Positioning: The 2,5-dichloro configuration on the phenyl ring enhances steric and electronic effects compared to monosubstituted (e.g., 4-methyl or 4-chloro) analogues, improving target binding in biological systems .
  • Core Heterocycle : Pyrazine derivatives exhibit distinct reactivity compared to pyridine/picolinic acid analogues due to nitrogen positioning, influencing hydrogen bonding and solubility .

Physicochemical Properties

Property 3-[(2,5-Dichlorophenyl)carbamoyl]pyrazine-2-carboxylic Acid 3-[(4-Methylphenyl)carbamoyl]pyrazine-2-carboxylic Acid 3-(Trifluoromethyl)pyrazine-2-carboxylic acid
LogP (Lipophilicity) ~2.8 (estimated) ~1.9 ~2.1
Water Solubility Low (due to Cl groups) Moderate Low
pKa (Carboxylic Acid) ~3.1 ~3.0 ~2.8

Key Trends :

  • The 2,5-dichlorophenyl group increases lipophilicity and reduces solubility compared to methyl or trifluoromethyl substituents.
  • The pyrazine core’s electron-deficient nature lowers pKa values relative to pyridine derivatives .
Antimicrobial Activity
  • 3-(2,5-Dichlorophenyl)picolinic Acid : Shows antiviral activity by disrupting zinc finger proteins critical for viral replication .
  • 3-(5-Chloropyridine-2-carbamoyl)-2-pyrazinecarboxylic Acid : Used as a reference standard for drug impurities, indicating stability under metabolic conditions .
Agrochemistry
  • Dichlorophenyl-substituted compounds (e.g., halauxifen-methyl) are commercial herbicides, whereas the target compound’s pyrazine core may offer novel herbicidal mechanisms .

Biological Activity

3-[(2,5-Dichlorophenyl)carbamoyl]pyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against various pathogens. This article reviews its biological activity, focusing on its antimycobacterial properties and cytotoxicity, supported by detailed research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_11H_8Cl_2N_2O_3
  • Molecular Weight : 301.1 g/mol

Antimycobacterial Activity

Research has shown that derivatives of pyrazine-2-carboxylic acid exhibit notable antimycobacterial activity, particularly against Mycobacterium tuberculosis. The compound's mechanism of action and efficacy have been explored in various studies.

Minimum Inhibitory Concentration (MIC)

The effectiveness of this compound is quantified using the Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration required to inhibit the growth of bacteria.

CompoundMIC (μg/mL)Pathogen
This compound6.25 - 12.5Mycobacterium tuberculosis
Pyrazinamide (PZA)6.25 - 12.5Mycobacterium tuberculosis
Isoniazid (INH)0.1 - 1.0Mycobacterium tuberculosis

The MIC for the compound ranges from 6.25 to 12.5 μg/mL , comparable to established antimycobacterial agents like Pyrazinamide and Isoniazid .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The in vitro cytotoxicity of this compound was tested on HepG2 cell lines.

CompoundIC50 (μM)Selectivity Index (SI)
This compound>750>125
Propyl ester derivative252.425.24

The results indicate that the compound exhibits a high selectivity index (SI), suggesting a favorable therapeutic window with minimal cytotoxic effects at effective concentrations .

The biological activity of this compound is attributed to its structural similarity to known inhibitors of essential mycobacterial enzymes, such as decaprenylphosphoryl-β-d-ribose oxidase (DprE1). Molecular docking studies suggest that modifications in the compound do not adversely affect binding affinity, indicating potential for further optimization .

Case Studies

Several studies have evaluated the biological activity of pyrazine derivatives:

  • Study on Antimycobacterial Efficacy : A comparative study demonstrated that various derivatives, including those with phenylcarbamoyl substituents, exhibited significant antimycobacterial activity against M. tuberculosis strains.
  • Cytotoxicity Assessment : Another investigation into the safety profile revealed that while some derivatives showed promising antimycobacterial properties, they also maintained low cytotoxicity levels in human cell lines.

Q & A

Basic: What are the optimal synthetic routes for preparing 3-[(2,5-dichlorophenyl)carbamoyl]pyrazine-2-carboxylic acid?

Methodological Answer:
The compound is synthesized via microwave-assisted esterification followed by amide coupling. Key steps include:

  • Microwave Irradiation: React pyrazine-2-carboxylic acid derivatives with alcohols (e.g., propanol, methanol) under microwave conditions (120°C, 20 min, 50 W) in the presence of H₂SO₄ as a catalyst .
  • Amide Formation: Condense the esterified intermediate with 2,5-dichloroaniline using carbodiimide-based coupling agents.
  • Purification: Flash chromatography with gradient elution (ethyl acetate/hexane, 50–90%) ensures high purity. Monitor reactions by TLC (propanol/30% ammonia, 3:1) .

Basic: How is the compound characterized analytically to confirm structural integrity?

Methodological Answer:
Routine characterization involves:

  • Spectroscopy:
    • IR: Identify functional groups (e.g., C=O stretch at ~1712 cm⁻¹ for carboxylic acid, CONH stretch at ~1682 cm⁻¹) .
    • NMR: ¹H-NMR confirms aromatic protons (δ 8.86–8.92 ppm for pyrazine ring) and substituent integration (e.g., dichlorophenyl protons at δ 7.03–7.80 ppm) .
  • Elemental Analysis: Verify C, H, N content (e.g., calc. 59.26% C, 3.73% H; found 59.34% C, 3.61% H) .

Advanced: How do structural modifications (e.g., substituents on the phenyl ring) influence antimycobacterial activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups: 2,5-Dichloro substitution enhances activity against Mycobacterium tuberculosis (54–72% inhibition) by improving lipophilicity and target binding .
  • Hydrophobic Moieties: tert-Butyl groups at position 5 of the pyrazine ring increase membrane permeability, as seen in analogs with MIC values as low as 31.25 µmol/mL against Trichophyton mentagrophytes .
  • Validation: Compare IC₅₀ values in in vitro models (e.g., spinach chloroplasts for photosynthesis inhibition, IC₅₀ = 41.9 µmol/L) .

Advanced: What experimental strategies resolve contradictions in biological activity data across studies?

Methodological Answer:
Address discrepancies via:

  • Standardized Assays: Use uniform in vitro models (e.g., Chlorella vulgaris for antialgal activity, IC₅₀ = 44.0 µmol/L) to minimize variability .
  • Dose-Response Curves: Validate activity thresholds (e.g., 12-hour elicitation in Ononis arvensis callus cultures for flavonoid induction) .
  • Computational Modeling: Apply molecular docking to predict binding affinities to targets like V. cholerae LuxO protein, explaining differential quorum-sensing modulation .

Advanced: How does this compound modulate bacterial quorum sensing, and what are the implications for antivirulence strategies?

Methodological Answer:

  • Mechanism: The pyrazine core disrupts LuxO-mediated virulence regulation in V. cholerae, reducing biofilm formation and toxin production without bactericidal effects (non-toxic up to 100 µg/mL in human cell lines) .
  • Experimental Design:
    • Biofilm Inhibition: Quantify using crystal violet assays.
    • Gene Expression: RT-PCR to measure hapR (virulence regulator) suppression .

Basic: What purification techniques maximize yield and purity of the compound?

Methodological Answer:

  • Chromatography: Use silica-based flash chromatography with ethyl acetate/hexane gradients (50–90%) for intermediates .
  • Recrystallization: Optimize solvent systems (e.g., methanol/water) for final product crystallization, achieving >95% purity .

Advanced: How can ester derivatives improve solubility or bioavailability for in vivo studies?

Methodological Answer:

  • Esterification: Synthesize methyl or propyl esters via microwave-assisted methods to mask the carboxylic acid group, enhancing lipophilicity (logP improvement by ~1.5 units) .
  • In Vitro Testing: Compare ester hydrolysis rates in simulated gastric fluid (SGF) to assess prodrug potential .

Advanced: What in vitro models are suitable for evaluating cytotoxicity and selectivity?

Methodological Answer:

  • Cell Lines: Use human embryonic kidney (HEK-293) or liver (HepG2) cells for baseline toxicity (CC₅₀ > 100 µM) .
  • Selectivity Index: Calculate IC₅₀ ratios between pathogen (e.g., M. tuberculosis) and host cells; aim for indices >10 .

Basic: What are the critical parameters for scaling up synthesis without compromising purity?

Methodological Answer:

  • Reaction Optimization: Maintain microwave power (50 W) and temperature (120°C) during scale-up to prevent side reactions .
  • Quality Control: Implement inline FTIR for real-time monitoring of carboxylate and amide bond formation .

Advanced: How does the compound inhibit photosynthesis, and what are the implications for herbicide development?

Methodological Answer:

  • Target: Inhibits oxygen evolution in spinach chloroplasts (IC₅₀ = 41.9–49.5 µmol/L) by binding to Photosystem II D1 protein .
  • SAR Insights: Chlorine atoms on the phenyl ring enhance binding affinity, while bulky substituents (e.g., tert-butyl) reduce off-target effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2,5-Dichlorophenyl)carbamoyl]pyrazine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-[(2,5-Dichlorophenyl)carbamoyl]pyrazine-2-carboxylic acid

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